molecular formula C14H14Cl2N4O2 B1530902 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide CAS No. 337919-76-3

2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide

Cat. No. B1530902
M. Wt: 341.2 g/mol
InChI Key: CEGXTRQSFNPMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide” is a chemical compound with the molecular formula C14H14Cl2N4O2 . Its average mass is 341.193 Da and its monoisotopic mass is 340.049377 Da . This product is intended for research use only.

Scientific Research Applications

Recognition and Transfer of Hydrophilic Compounds

One study explores the self-assembled aggregates of a fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications requiring the selective separation of compounds, such as in environmental remediation or chemical synthesis (Sawada et al., 2000).

Antioxidant Activity of Novel Compounds

Another study investigates the synthesis of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine compounds, using 2-cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide as a precursor. These compounds were evaluated for their antioxidant activities, highlighting the chemical's role in creating potential therapeutic agents (Mohamed & El-Sayed, 2019).

Polymerization and Material Synthesis

Research on controlled polymerization of (meth)acrylamides, including compounds related to the chemical structure of interest, demonstrates the material science application of such chemicals. These studies focus on developing polymers with specific properties, such as low polydispersity and controlled molecular weight, which are crucial for various industrial and biomedical applications (Teodorescu & Matyjaszewski, 2000).

Synthesis of Heterocyclic Compounds

Another application includes the synthesis of pyrimidine derivatives, showcasing the versatility of 2-cyano-acrylamide derivatives in constructing complex molecules. These synthesized compounds have potential applications in pharmaceuticals, agrochemicals, and dyes due to their varied biological activities (Kohra et al., 1988).

properties

IUPAC Name

2-cyano-N-[(2,6-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-20(2)7-10(6-17)14(21)18-9-19-22-8-11-12(15)4-3-5-13(11)16/h3-5,7,9H,8H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGXTRQSFNPMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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